Ibuprofen

Catalog No.
S530316
CAS No.
15687-27-1
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibuprofen

CAS Number

15687-27-1

Product Name

Ibuprofen

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)

InChI Key

HEFNNWSXXWATRW-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Solubility

Readily sol in most org solvents
VERY SOLUBLE IN ALCOHOL
In water, 21 mg/l @ 25 °C
0.021 mg/mL at 25 °C

Synonyms

alpha-Methyl-4-(2-methylpropyl)benzeneacetic Acid, Brufen, Ibumetin, Ibuprofen, Ibuprofen Zinc, Ibuprofen, (+-)-Isomer, Ibuprofen, (R)-Isomer, Ibuprofen, (S)-Isomer, Ibuprofen, Aluminum Salt, Ibuprofen, Calcium Salt, Ibuprofen, Copper (2+) Salt, Ibuprofen, Magnesium Salt, Ibuprofen, Potassium Salt, Ibuprofen, Sodium Salt, Ibuprofen, Zinc Salt, Ibuprofen-Zinc, Motrin, Nuprin, Rufen, Salprofen, Trauma Dolgit Gel, Trauma-Dolgit Gel

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Description

The exact mass of the compound Ibuprofen is 206.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21 mg/l (at 25 °c)readily sol in most org solventsvery soluble in alcoholin water, 21 mg/l @ 25 °c0.021 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757073. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic and Anti-inflammatory Effects

  • Pain Management: Research confirms ibuprofen's effectiveness in managing mild to moderate pain associated with various conditions, including postoperative pain, headaches, menstrual cramps, and musculoskeletal disorders [National Institutes of Health (.gov), Ibuprofen - ]. Studies comparing ibuprofen to other pain relievers often show similar pain-relieving effects [National Institutes of Health (.gov), An Overview of Clinical Pharmacology of Ibuprofen - ].
  • Mechanism of Action: Ibuprofen's pain-relieving and anti-inflammatory properties are attributed to its ability to inhibit enzymes called cyclooxygenases (COXs) which are involved in the production of inflammatory mediators like prostaglandins [National Institutes of Health (.gov), Ibuprofen - ].

Potential Use in Neurodegenerative Diseases

Studies are exploring the potential benefits of ibuprofen in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease. Some research suggests that ibuprofen's anti-inflammatory properties may offer protection against neurodegeneration, but further investigation is needed to confirm these findings and determine the optimal dosage and long-term safety for this use [National Institutes of Health (.gov), Ibuprofen - ].

Colon-Targeted Delivery Systems

Research is ongoing to develop new formulations of ibuprofen that target delivery to the colon. This approach aims to reduce the gastrointestinal side effects associated with traditional oral administration [Hindawi, Synthesis, Characteristics, and Pharmaceutical Properties of Ibuprofen-Cyclodextrin-PEG Conjugate - ].

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and its chemical formula is C₁₃H₁₈O₂. The compound exists as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen, with the latter being the more pharmacologically active form. Ibuprofen is commonly utilized to relieve pain from various conditions, including headaches, dental pain, menstrual cramps, muscle aches, and arthritis. Additionally, it is often employed to reduce fever and inflammation.

Ibuprofen's mechanism of action revolves around its inhibition of COX enzymes. COX exists in two isoforms, COX-1 and COX-2. COX-1 is responsible for physiological functions like stomach lining protection and platelet aggregation, while COX-2 is primarily involved in inflammation. Ibuprofen works by preferentially inhibiting COX-2, thereby reducing inflammation without significantly affecting stomach functions [].

While generally safe for short-term use, Ibuprofen can cause side effects like stomach upset, heartburn, and kidney problems with prolonged use at high doses []. Additionally, individuals with certain medical conditions or taking specific medications may need to avoid ibuprofen due to potential interactions.

Involved in ibuprofen metabolism can be categorized into two phases:

  • Phase I Metabolism: This phase includes hydroxylation of the isobutyl side chain, leading to the formation of hydroxy derivatives. Cytochrome P450 isoforms CYP2C9, CYP2C19, and CYP2C8 are primarily responsible for these oxidative reactions .
  • Phase II Metabolism: In this phase, the oxidative metabolites undergo conjugation with glucuronic acid to form glucuronides, which are then excreted from the body .

Ibuprofen exhibits significant biological activity through its anti-inflammatory and analgesic effects. It achieves this by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins that contribute to pain and inflammation. The (S)-enantiomer of ibuprofen is particularly effective in this regard, as it has a higher affinity for the cyclooxygenase enzymes compared to its (R)-counterpart . This enantiomeric specificity enhances ibuprofen's therapeutic efficacy while minimizing potential side effects associated with non-selective NSAIDs.

The synthesis of ibuprofen can be accomplished through several methods, with one common approach involving the following steps:

  • Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce p-isobutylacetophenone.
  • Reduction: The ketone group in p-isobutylacetophenone is reduced to an alcohol using sodium borohydride or lithium aluminum hydride.
  • Chloride Substitution: The alcohol group is converted into a better leaving group (chloride) through hydrochlorination.
  • Grignard Reaction: A Grignard reagent is formed and reacts with carbon dioxide to yield ibuprofen after protonation .

This multi-step synthesis typically yields varying amounts of ibuprofen depending on reaction conditions and purification methods.

Ibuprofen is primarily used as an over-the-counter medication for:

  • Pain Relief: Effective for mild to moderate pain such as headaches, toothaches, and menstrual cramps.
  • Anti-inflammatory Treatment: Used in conditions like arthritis to reduce inflammation.
  • Antipyretic Agent: Commonly used to lower fever in adults and children.

Additionally, research has explored its potential applications in treating various diseases beyond pain management, including cardiovascular diseases and certain types of cancer due to its anti-inflammatory properties .

Ibuprofen can interact with various medications and substances, potentially altering their effects or increasing adverse reactions. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when combined with drugs like warfarin.
  • Other NSAIDs: Concurrent use may enhance gastrointestinal side effects.
  • Antihypertensives: Ibuprofen may reduce the effectiveness of certain blood pressure medications .

Understanding these interactions is crucial for safe clinical use.

Several compounds share similar properties or mechanisms with ibuprofen. Here are some notable examples:

CompoundChemical FormulaKey Characteristics
NaproxenC₁₄H₁₄O₃Longer half-life; often used for chronic pain relief
AspirinC₉H₈O₄Irreversible COX inhibitor; also has antiplatelet effects
DiclofenacC₁₄H₁₁Cl₂N₃O₂More potent anti-inflammatory; used for severe pain
KetoprofenC₁₃H₁₈O₂Similar mechanism; often used for musculoskeletal disorders

Uniqueness of Ibuprofen

Ibuprofen's unique characteristics include its specific enantiomeric activity (with (S)-ibuprofen being more effective), its relatively favorable safety profile compared to other NSAIDs, and its dual function as both an analgesic and antipyretic agent. These factors contribute to its widespread use and popularity among consumers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless, crystalline stable solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Boiling Point

157 ºC

Heavy Atom Count

15

LogP

3.97
3.97 (LogP)
log Kow= 3.97
3.97

Odor

Characteristic odor

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

75-77.5 ºC
75-77 °C
76 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WK2XYI10QM

Related CAS

31121-93-4 (hydrochloride salt)
79261-49-7 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 611 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (74.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (14.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ibuprofen is the most commonly used and prescribed NSAID. It is a very common over-the-counter medication widely used as an analgesic, anti-inflammatory and antipyretic. The use of ibuprofen and its enantiomer [DB09213] in a racemic mix is common for the management of mild to moderate pain related to dysmenorrhea, headache, migraine, postoperative dental pain, spondylitis, osteoarthritis, rheumatoid arthritis, and soft tissue disorder. Due to its activity against prostaglandin and thromboxane synthesis, ibuprofen has been attributed to alteration of platelet function and prolongation of gestation and labour. As ibuprofen is a widely used medication, the main therapeutic indications are: * Patent Ductus Arteriosus - it is a neonatal condition wherein the ductus arteriosus (blood vessel that connects the main pulmonary artery to the proximal descending aorta) fails to close after birth causing severe risk of heart failure. The prostaglandin inhibition of ibuprofen has been studied for the treatment of this condition as it is known that prostaglandin E2 is responsible for keeping the ductus arteriosus open. * Rheumatoid- and osteo-arthritis - ibuprofen is very commonly used in the symptomatic treatment of inflammatory, musculoskeletal and rheumatic disorders. * Cystic fibrosis - the use of high dosages of ibuprofen has been proven to decrease inflammation and decreasing polymorphonuclear cell influx in the lungs. * Orthostatic hypotension - ibuprofen can induce sodium retention and antagonize the effect of diuretics which has been reported to be beneficial for patients with severe orthostatic hypotension. * Dental pain - ibuprofen is used to manage acute and chronic orofacial pain. * Pain - ibuprofen is widely used to reduce minor aches and pains as well as to reduce fever and manage dysmenorrhea. It is very commonly used for the relief of acute indications such as fever and tension headaches. It is also used to manage mild to moderate pain and moderate to severe pain as an adjunct to opioid analgesics. * Investigational uses - efforts have been put into developing ibuprofen for the prophylaxis of Alzheimer's disease, Parkinson disease, and breast cancer.
FDA Label
Treatment of a haemodynamically significant patent ductus arteriosus in preterm newborn infants less than 34 weeks of gestational age.
Treatment of pain
Treatment of febrile disorders, Treatment of pain

Livertox Summary

Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Analgesics, Non-Narcotic; Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors
Ibuprofen ... /is/ indicated for reduction of fever. /Included in US product labeling/
Ibuprofen ... /is/ used for relief of the pain and inflammation of acute gouty arthritis and acute calcium pyrophosphate deposition disease (pseudogout; chondrocalcinosis articularis; synovitis, crystal-induced). Only immediate-release dosage forms are recommended for relief of acute attacks because of their more rapid onset of action relative to delayed-release or extended-release dosage forms. /NOT included in US product labeling/
Ibuprofen ... /is/ indicated for relief of mild to moderate pain, especially when anti-inflammatory actions may also be desired, e.g., following dental, obstetric, or orthopedic surgery, and for relief of musculoskeletal pain due to soft tissue athletic injuries (strains or sprains). Only immediate-release dosage forms are recommended for relief of acute pain because of their more rapid onset of actin relative to delayed-release or extended-release dosage forms. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for IBUPROFEN (28 total), please visit the HSDB record page.

Pharmacology

Ibuprofen has multiple actions in different inflammatory pathways involved in acute and chronic inflammation. The main effects reported in ibuprofen are related to the control of pain, fever and acute inflammation by the inhibition of the synthesis of prostanoids by COX-1 and COX-2. Pain relief is attributed to peripheral affected regions and central nervous system effects in the pain transmission mediated by the dorsal horn and higher spinothalamic tract. Some reports have tried to link the pain regulation with a possible enhancement on the synthesis of endogenous cannabinoids and action on the NMDA receptors. The effect on pain has been shown to be related to the cortically evoked potentials.[A39190] The antipyretic effect is reported to be linked to the effect on the prostanoid synthesis due to the fact that the prostanoids are the main signaling mediator of pyresis in the hypothalamic-preoptic region.[A39190] The use of ibuprofen in dental procedures is attributed to the local inhibition of prostanoid production as well as to anti-oedemic activity and an increase of plasma beta-endorphins. Some reports have suggested a rapid local reduction of the expression of COX-2 in dental pulp derived by the administration of ibuprofen.[A39190] The administration of ibuprofen in patients with rheumatic diseases has shown to control joint symptoms.[A39092] Ibuprofen is largely used in OTC products such as an agent for the management of dysmenorrhea which has been proven to reduce the amount of menstrual prostanoids and to produce a reduction in the uterine hypercontractility.[A39181] As well, it has been reported to reduce significantly the fever and the pain caused by migraines.[A39182, A39183] This effect is thought to be related to the effect on platelet activation and thromboxane A2 production which produces local vascular effects in the affected regions. This effect is viable as ibuprofen can enter in the central nervous system.[A39190] In the investigational uses of ibuprofen, it has been reported to reduce neurodegeneration when given in low doses over a long time.[A39184] On the other hand, its use in Parkinson disease is related to the importance of inflammation and oxidative stress in the pathology of this condition.[A39185] The use of ibuprofen for breast cancer is related to a study that shows a decrease of 50% in the rate of breast cancer.[A39186]
Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

ATC Code

C01EB16
C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB16 - Ibuprofen
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CC - Antiinflammatory products for vaginal administration
G02CC01 - Ibuprofen
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE01 - Ibuprofen
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA13 - Ibuprofen
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AX - Other throat preparations
R02AX02 - Ibuprofen

Mechanism of Action

The exact mechanism of action of ibuprofen is unknown. However, ibuprofen is considered an NSAID and thus it is a non-selective inhibitor of cyclooxygenase, which is an enzyme involved in prostaglandin (mediators of pain and fever) and thromboxane (stimulators of blood clotting) synthesis via the arachidonic acid pathway. Ibuprofen is a non-selective COX inhibitor and hence, it inhibits the activity of both COX-1 and COX-2. The inhibition of COX-2 activity decreases the synthesis of prostaglandins involved in mediating inflammation, pain, fever, and swelling while the inhibition of COX-1 is thought to cause some of the side effects of ibuprofen including GI ulceration.
IBUPROFEN AT 25 MG/KG IV INCREASED THE PRIMARY AND TOTAL HEMOSTATIC PLUG FORMATION TIME IN RABBIT EAR CHAMBERS WITH LASER-INDUCED INJURY. THE SAME DOSE INCREASED THE NUMBER OF CUMULATIVE EMBOLI OVER A 10 MINUTE PERIOD AFTER A LASER INJURY TO ARTERIOLES. IN DOGS, DOSES OF 10, 25, AND 50 MG/KG DID NOT ENHANCE THE RELEASE OF (125)I-LABELED FIBRIN DEGRADATION PRODUCTS FROM THE THROMBI AFTER INCUBATION IN PLASMIN, BUT THE LARGEST DOSE SIGNIFICANTLY DECREASED THE THROMBUS WEIGHT 90 AND 180 MINUTES AFTER DRUG ADMINISTRATION. THUS, IBUPROFEN HAD AN INHIBITORY EFFECT ON PLATELET FUNCTION IN VIVO AND IN LARGE DOSES DIMINISHED THE THROMBUS WEIGHT.
L-Arginine (L-arg) exhibits multiple biological properties and plays an important role in the regulation of different functions in pathological conditions. Many of these effects could be achieved on this amino acid serving as a substrate for the enzyme nitric oxide synthase (NOS). At the gastrointestinal level, recent reports revealed its protective activities involving a hyperemic response increasing the gastric blood flow. The aim of this study was to characterize the relationship between NOS activity/expression and prostaglandin changes (PGs) in rats gastric mucosa, with L-arg associated resistance to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (IBP). The protective effect of oral L-arg (100 mg/kg body wt), administerred together with IBP (100 mg/kg body wt, per os), was evident enough 90 min after drug administration, although a significant protection persisted for more than 6 hr. Pretreatment with N(G)-nitro-L-arginine (L-NNA) (40 mg/kg body wt, intraperitoneally), a competitive inhibitor of constitutive NOS, partly altered the protection afforded by the amino acid. In contrast, no changes could be observed after inducible NOS inhibition [aminoguanidine (AG) 50 mg/Kg body wt, intraperitoneally). L-arg, plus IBP, produced a significant increase of the cyclic GMP (cGMP) response in tissue samples from rat stomach, 90 min and 6 h after drug administration. iNOS activity and mRNA expression were higher in IBP-treated rats, and no differences were observed in inducible responses in the L-arg plus IBP group. No variations in the cNOS activity and expression were found among the different groups of animals assayed. The measurement of mucosal PGE2 content confirmed that biosynthesis of the eicosanoid is maintained by L-arg for over 90 min after IBP, while a total inhibition was observed 6 hr later. The mechanisms of the L-arg protective effect on the damaged induced by IBP could be explained by the different period after drug administration. The early phase is mediated by cyclooxygenase/prostaglandins pathway (COX/PGs) although NO liberated by cNOS and the guanylate cyclase/cGMP pathway could be also relevant. The later phase implicates inhibition of the iNOS/NO response.
We previously showed the non-steroidal anti-inflammatory drug (NSAID) ibuprofen suppresses inflammation and amyloid in the APPsw (Tg2576) Tg2576 transgenic mouse. The mechanism for these effects and the impact on behavior are unknown. We now show ibuprofen's effects were not mediated by alterations in amyloid precursor protein (APP) expression or oxidative damage (carbonyls). Six months ibuprofen treatment in Tg+ females caused a decrease in open field behavior (p < 0.05), restoring values similar to Tg- mice. Reduced caspase activation per plaque provided further evidence for a neuroprotective action of ibuprofen.The impact of a shorter 3 month duration ibuprofen trial, beginning at a later age (from 14 to 17 months), was also investigated. Repeated measures ANOVA of Abeta levels (soluble and insoluble) demonstrated a significant ibuprofen treatment effect (p < 0.05). Post-hoc analysis showed that ibuprofen-dependent reductions of both soluble Abeta and Abeta42 were most marked in entorhinal cortex (p < 0.05). Although interleukin-1beta and insoluble Abeta were more effectively reduced with longer treatment, the magnitude of the effect on soluble Abeta was not dependent on treatment duration.
Trying to decrease the production of Amyloid beta (Abeta) has been envisaged as a promising approach to prevent neurodegeneration in Alzheimer's disease (AD). A chronic inflammatory reaction with activated microglia cells and astrocytes is a constant feature of AD. The participation of the immune system in the disease process is further documented in several retrospective clinical studies showing an inverse relationship between the prevalence of AD and nonsteroidal anti-inflammatory drug (NSAID) therapy. Previously, we demonstrated that the combination of the proinflammatory cytokines TNFalpha with IFNgamma induces the production of Abeta-42 and Abeta-40 in human neuronal cells. In the present study, the neuronal cell line Sk-n-sh was incubated for 12 h with the cyclooxygenase inhibitor ibuprofen and subsequently stimulated with the cytokines TNFalpha and IFNgamma. Ibuprofen treatment decreased the secretion of total Abeta in the conditioned media of cytokine stimulated cells by 50% and prevented the accumulation of Abeta-42 and Abeta-40 in detergent soluble cell extracts. Viability of neuronal cells measured by detection of apoptosis was neither influenced by ibuprofen nor by cytokine treatment. The reduction in the production of Abeta by ibuprofen was presumably due to a decreased production of betaAPP, which in contrast to the control proteins M2 pyruvate kinase, beta-tubulin and the cytokine inducible ICAM-1 was detected at low concentration in ibuprofen treated cells. The data demonstrate a possible mechanism how ibuprofen may decrease the risk and delay the onset of AD.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

4.74X10-5 mm Hg @ 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15687-27-1

Absorption Distribution and Excretion

It is very well absorbed orally and the peak serum concentration can be attained in 1 to 2 hours after extravascular administration. When ibuprofen is administered immediately after a meal there is a slight reduction in the absorption rate but there is no change in the extent of the absorption. When orally administered, the absorption of ibuprofen in adults is very rapidly done in the upper GI tract. The average Cmax, Tmax and AUC ranges around 20 mcg/ml, 2 h and 70 mcg.h/ml. These parameters can vary depending on the enantiomer form, route, and dose of administration.
Ibuprofen is rapidly metabolized and eliminated in the urine thus, this via accounts for more than 90% of the administered dose. It is completely eliminated in 24 hours after the last dose and almost all the administered dose goes through metabolism, representing about 99% of the eliminated dose. The biliary excretion of unchanged drug and active phase II metabolites represents 1% of the administered dose. In summary, ibuprofen is excreted as metabolites or their conjugates. The elimination of ibuprofen is not impaired by old age or the presence of renal impairment.
The apparent volume of distribution of ibuprofen is of 0.1 L/kg.
The clearance rate ranges between 3-13 L/h depending on the route of administration, enantiomer type and dosage.
Ibuprofen is rapidly absorbed after oral admin, & peak concns in plasma are observed after 15-30 min. The half-life in plasma is about 2 hr. Ibuprofen is extensively (99%) bound to plasma proteins, but the drug occupies only a fraction of the total drug-binding sites at usual concns. Ibuprofen passes slowly into the synovial spaces & may remain there in higher concn as the concns in plasma decline. In experimental animals, ibuprofen & its metabolites pass easily across the placenta. The excretion of ibuprofen is rapid & complete. More than 90% of an ingested dose is excreted in the urine as metabolites or their conjugates.
ENTERO-HEPATIC CIRCULATION OF (14)C-IBUPROFEN & ITS METABOLITES MAY HAVE OCCURRED IN DOGS RECEIVING REPEATED ORAL DOSES ... SINCE LEVELS IN BILE ... WERE 40-FOLD THOSE IN PLASMA.
AFTER ORAL DOSES OF 400 MG IBUPROFEN, SERIAL BLOOD SAMPLES WERE TAKEN (5 MALE VOLUNTEERS, 4 ARTHRITIC PATIENT). EVIDENCE SHOWED 2 COMPARTMENT MODEL: NO EVIDENCE SHOWN OF DRUG ACCUM IN PERIPHERAL COMPARTMENT.
The enantiomeric composition of ibuprofen in plasma was investigated following oral administration of 200 mg of the racemic drug in a conventional tablet or 300 mg in a novel controlled release pellet formulation to 4 healthy volunteers, aged 24 to 37 yr, in a randomized, crossover study. The plasma concentration time profiles suggest that drug release from the controlled release preparation was suitably modified and that the fluctuation between the peaks and troughs observed following a conventional tablet formulation were reduced. The plasma concentrations of (+)-ibuprofen (S-ibuprofen) were greater than those of (-)-ibuprofen (R-ibuprofen) following either formulation, and the enantiomeric plasma ratio (S/R) was reduced, both in magnitude and variability, following the controlled release preparation. The proportion of the total area under the plasma concentration time curves, due to (S)-ibuprofen, were slightly reduced following the controlled release formulation compared to the tablet formulation. The importance of a consideration of stereochemistry in bioequivalence studies of chiral drugs is discussed.
For more Absorption, Distribution and Excretion (Complete) data for IBUPROFEN (11 total), please visit the HSDB record page.

Metabolism Metabolites

Ibuprofen is rapidly metabolized and biotransformed in the liver to the formation of major metabolites which are the hydroxylated and carboxylated derivatives. As soon as it is absorbed, the R-enantiomer undergoes extensive enantiomeric conversion (53-65%) to the more active S-enantiomer _in vivo_ by the activity of alpha-methylacyl-CoA racemase. Ibuprofen metabolism can be divided in phase I which is represented by the hydroxylation of the isobutyl chains for the formation of 2 or 3-hydroxy derivatives followed by oxidation to 2-carboxy-ibuprofen and p-carboxy-2-propionate. These oxidative reactions are performed by the activity of the cytochrome P450 isoforms CYP 2C9, CYP 2C19 and CYP 2C8. Therefore, these enzymes participate in the oxidation of the alkyl side chain to hydroxyl and carboxyl derivatives. From this enzymes, the major catalyst in the formation of oxidative metabolites is the isoform CYP 2C9. The metabolic phase I is followed by a phase II in which the oxidative metabolites may be conjugated to glucuronide prior to excretion. This activity forms phenolic and acyl glucuronides.
TWO MAJOR METABOLIC PATHWAYS IN MAN & IN ANIMALS PROCEED BY OXIDATIVE ATTACK OF ISOBUTYL SIDE CHAIN; THEY ARE HYDROXYLATION OF THE TERTIARY CARBON TO YIELD A STABLE TERTIARY ALCOHOL, & OXIDATION OF 1 OF THE 2 GEMINAL METHYL GROUPS TO YIELD THE ACID.
IBUPROFEN GIVES 2-(4-(2-CARBOXYPROPYL)PHENYL)PROPIONIC ACID & 2-(4-(2-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID IN MAN. /FROM TABLE/
The pharmacokinetics of oral ibuprofen following a dose of 0.8 g given 3 times a day for 14 days were studied in 7 functionally anephric patients (aged 34-66 yr) undergoing hemodialysis. No accumulation of ibuprofen plasma concns & an absence of intact ibuprofen in dialysate indicated clearance through metabolic pathways. The metabolites did accumulate significantly with mean plasma levels of 249 mcg/ml for the carboxy derivatives & 57 mcg/ml for the hydroxy derivatives of ibuprofen. However, both were detected in the dialysate. Dialysis clearance calculated by arterial & venous difference was found to agree with actual recovery in dialysate for both metabolites. Side effects were not observed in any subject.
R-enanatiomer undergoes extensive enantiomeric conversion (53-65%) to the more active S-enantiomer in vivo. Metablized by oxidation to 2 inactive metabolites: (+)-2[4'-(2-hydroxy-2-methylpropyl)phenyl]propionic acid and (+)-2-[4'-(2-carboxypropyl)phenyl]propionic acid. Very small amounts of 1-hydroxyibuprofen and 3-hydroxyibuprofen have been recovered from urine. Cytochrome P450 2C9 is the major catalyst in the formation of oxidative metabolites. Oxidative metabolites may be conjugated to glucuronide prior to excretion. Route of Elimination: Ibuprofen is rapidly metabolized and eliminated in the urine. Half Life: 2-4 hours

Wikipedia

Ibuprofen
Diethylstilbestrol

FDA Medication Guides

Motrin
Ibuprofen
TABLET;ORAL
MCNEIL CONSUMER
09/10/2007

Drug Warnings

Ibuprofen should be used with caution in patients with peptic ulcer disease, GI perforation or bleeding, bleeding abnormalities (especially in patients who may be adversely affected by prolongation of bleeding time), impaired renal function, hypertension, or compromised cardiac function.
CAUTION IN THE USE OF IBUPROFEN IN SYSTEMIC LUPUS ERYTHEMATOSUS IS ADVISED, PARTICULARLY IF THERE IS HISTORY OF SALICYLATE INTOLERANCE.
Ibuprofen is not recommended for use by pregnant women, or by those who are breast-feeding their infants.
IBUPROFEN ELEVATES BILIRUBIN, ALKALINE PHOSPHATASE, ASPARTATE AMINOTRANSFERASE (SGOT), AND ALANINE AMINOTRANSFERASE (SGPT) ABOVE THE NORMAL RANGE, AND CAUSES ISOLATED CASES OF JAUNDICE. /FROM TABLE/
For more Drug Warnings (Complete) data for IBUPROFEN (14 total), please visit the HSDB record page.

Biological Half Life

The serum half-life of ibuprofen is 1.2-2 hours. In patients with a compromised liver function, the half-life can be prolonged to 3.1-3.4 hours.
... After oral admin ... the half-life in plasma is about 2 hr.

Use Classification

Human drugs -> Cardiac therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: J.S. Nicholson, S.S. Adams, GB971700; eidem US 3385886 (1964, 1968 both to Boots Pure Drug); T. Shiori, N. Kawai, J. Org. Chem. 43, 2936 (1978); J.T. Pinhey, B.A. Rowe, Tetrahedron Letters 21, 965 (1980).
Production: isobutylbenzene + acetyl chloride + triethylaluminum + potassium cyanide (Friedel-Crafts acylation/cyanohydrin formation/hydrogenation/nitrile hydrolysis)
Production: isobutylbenzene + propionyl chloride + methanol (Friedel-Crafts acylation/ketal formation/alpha bromination/rearrangement)
Production: isobutylbenzene + acetyl chloride + carbon monoxide (Friedel-Crafts acylation/carbonyl reduction/carbonylation)
For more Methods of Manufacturing (Complete) data for IBUPROFEN (6 total), please visit the HSDB record page.

General Manufacturing Information

Benzeneacetic acid, .alpha.-methyl-4-(2-methylpropyl)-: ACTIVE
Ibuprofen ... is on the top ten list of pharmaceuticals used in Denmark in 1995

Analytic Laboratory Methods

Liquid chromatography detector with ultraviolet absorption at a flow rate of 2 ml/m.
Ethambutol hydrogen chloride and ibuprofen were determined in tablets by reversed-phase HPLC using a mu Bondapak C18 column packed with octadecylsilane bonded to porous silica, MeOH-H2O (70:30) mobile phase, and UV detection at 254 nm. The standard deviation and coefficient of variation were 1.82 and 0.252, respectively for ethambutol and 1.61 and 0.432, respectively for ibuprofen. The direct isocratic method requires no separation of drug from other active ingredients, and does not require any derivatization.
Separations by capillary zone electrophoresis in plain, uncoated fused silica capillaries were compared with those in electroendosmosis-free coated capillaries. For small ions, exemplified by some anti-inflammatory drugs, resolution and analysis times were comparable in the two types of capillaries. The advantage of the coated capillary was that it predictably eluted all neg analytes regardless of electrolyte pH. The uncoated capillary, on the other hand, allowed separation of both pos and neg species in one run, provided that the electroendosmotic flow was sufficiently high to elute all neg charged analytes. Because electrolyte conditions were established that eluted all sample analytes, subsequent analyses were performed in uncoated capillaries. Antibiotics such as sulfonamides, cephalosporins, and penicillins were separated by zone electrophoresis. Optimal separation conditions were established by varying the pH and ionic strength of the electrolyte. For the separation. of structurally similar peptides and barbiturates, micellar electrokinetic capillary chromatography was the method of choice because the structural differences conferred differences in hydrophobicity. The feasibility of using capillary zone electrophoresis in pharmaceutical analysis was shown in the evaluation of over-the-counter pain, cold, and allergy medications. These typically gave relative standard deviations of 1% for retention times and 3% for peak areas.
An HPLC method using an internal surface reversed-phase column Pinkerton packed with glycyl-phenylalanyl-phenylalanine phase on silica for the determination of various drugs /including ibuprofen/ is described. The method allows analysis of biological samples without deproteination. Several mobile phases were used. Data for sample prepn and retention times and capacity factors for 28 drugs are given.
For more Analytic Laboratory Methods (Complete) data for IBUPROFEN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

ELECTRON CAPTURE GAS LIQUID CHROMATOGRAPHY DETERMINATION IN SERUM.
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF IBUPROFEN AND ITS MAJOR METABOLITES IN BIOLOGICAL FLUIDS.
A selective reversed-phase HPLC method for the determination of ibuprofen in different ointment bases. Following a simple dilution step, the drug was seperated from interfering cmpd on an octadecylsilica column protected by a precolumn. A mobile phase of aq tetrahydrofuran buffered by phosphate was used. Detection was monitored at 219 nm. After each 10 injections of lipophilic samples, the columns were washed with tetrahydrofuran and n-hexane. Recoveries of ibuprofen from a new pilot prepn spiked to contain 4, 5, and 6% of the drug were 100.4, 100.3, and 99.7%, resp. The precision at each concn was <0.8%. The analysis of ibuprofen degradation products showed that the method also provides an indication of the stability of the drug.
The use of capillary column gas chromatography for drug screening in forensic toxicology has become increasingly widespread. Screening procedures however are often lengthy and unsuitable for rapid confirmatory or quant applications. To develop a practical scheme for confirmatory/quant analysis, a series of temp profiles to allow the rapid quant detn of a wide range of acid/neutral and basic drugs in extracts from post mortem fluids and tissue were optimized. The appropriate profile is selected based on the retention index on a stamdard crosslinked Me silicone column used to screen extracts. The use of a 5% Ph Me silicone phase allows complementary identification, and allows the separation of some pairs of cmpd with identical retention indexes in the screening procedure.
For more Clinical Laboratory Methods (Complete) data for IBUPROFEN (12 total), please visit the HSDB record page.

Storage Conditions

Preparations containing ibuprofen tablets should be stored in well closed, light resistant containers at 15-30 °C.

Interactions

IN RABBITS AND IN HEALTHY HUMANS, IBUPROFEN ADMINISTERED BEFORE TOLBUTAMIDE ANTAGONIZED TOLBUTAMIDE HYPOGLYCEMIA.
WHEN SULFAMETHIZOLE WAS COADMINISTERED TO DOGS WITH IBUPROFEN, BETA-ELIMINATION HALF-LIFE FOR SULFAMETHIZOLE WAS INCREASED APPROXIMATELY 10 TIMES COMPARED TO THE CONTROL VALUE. RESULTS SUGGEST THAT THE INCREASED TERMINAL HALF-LIFE OF SULFAMETHIZOLE CAUSED BY IBUPROFEN IS MAINLY A RESULT OF COMPETITIVE INTERACTIONS BETWEEN THEM AT THE RENAL SECRETORY LEVEL.
In several short-term, controlled studies, ibuprofen did not have a substantial effect on the prothrombin time of patients receiving oral anticoagulants; however, because ibuprofen may cause GI bleeding, inhibit platelet aggregation, and prolong bleeding time and because bleeding has occurred when ibuprofen and coumarin derivative anticoagulants were administered concomitantly, the drug should be used with caution and the patient carefully observed if the drug is used concomitantly with any anticoagulant /such as/ warfarin or /the thrombolytic agent streptokinase.
To study a potential interaction between digoxin and two non-steroid anti-inflammatory drugs, indomethacin (50 mg three times daily) and ibuprofen (600 mg three times daily) were given for 10 days to 10 and 8 patients, respectively, on chronic digoxin treatment. Serum digoxin measured by fluorescence polarisation immunoassay increased significantly (p < 0.05) during treatment with indomethacin from pre-treatment values of 0.73 + or - 0.34 nmol/l (mean + or - standard deviation) to a mean value of 1.02 + or - 0.43 nmol/l, while administration of ibuprofen did not change the steady state serum concentration of digoxin. The result demonstrates that some non-steroidal anti-inflammatory drugs such as indomethacin increase serum digoxin to levels high in the therapeutic range. This should be taken into consideration when co-administering other drugs known to increase the serum concentration of digoxin such as several antiarrhythmics.
For more Interactions (Complete) data for IBUPROFEN (17 total), please visit the HSDB record page.

Stability Shelf Life

STABLE

Dates

Modify: 2023-08-15

Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq

Antti Pemmari, Lauri Tuure, Mari Hämäläinen, Tiina Leppänen, Teemu Moilanen, Eeva Moilanen
PMID: 34497153   DOI: 10.1136/rmdopen-2021-001657

Abstract

Non-steroidal anti-inflammatory drugs are a widely used symptomatic treatment in osteoarthritis (OA), but their effects on cartilage remain controversial. We studied the effects of ibuprofen on gene expression in chondrocytes from patients with OA using RNA-Seq. Chondrocytes were isolated from cartilage samples of patients with OA undergoing knee replacement surgery, cultured with ibuprofen, and total mRNA was sequenced. Differentially expressed genes were identified with edgeR using pairwise comparisons. Functional analysis was performed using ingenuity pathway analysis (IPA). Ibuprofen did not induce statistically significant changes in chondrocyte transcriptome when the cells were cultured in the absence of added cytokines. In inflammatory conditions (when the cells were exposed to the OA-related cytokine interleukin (IL)-1β), 51 genes were upregulated and 42 downregulated by ibuprofen with fold change >1.5 in either direction. The upregulated genes included anti-inflammatory factors and genes associated with cell adhesion, while several mediators of inflammation were among the downregulated genes. IPA analysis revealed ibuprofen having modulating effects on inflammation-related pathways such as integrin, IL-8, ERK/MAPK and cAMP-mediated signalling pathways. In conclusion, the effects of ibuprofen on primary OA chondrocyte transcriptome appear to be neutral in normal conditions, but ibuprofen may shift chondrocyte transcriptome towards anti-inflammatory phenotype in inflammatory environments.


Functionalization of Human Serum Albumin by Tyrosine Click

Satsuki Obara, Keita Nakane, Chizu Fujimura, Shusuke Tomoshige, Minoru Ishikawa, Shinichi Sato
PMID: 34445381   DOI: 10.3390/ijms22168676

Abstract

Human serum albumin (HSA) is a promising drug delivery carrier. Although covalent modification of Cys34 is a well-established method, it is desirable to develop a novel covalent modification method that targets residues other than cysteine to introduce multiple functions into a single HSA molecule. We developed a tyrosine-selective modification of HSA. Three tyrosine selective modification methods, hemin-catalyzed, horseradish peroxidase (HRP)-catalyzed, and laccase-catalyzed reactions were performed, and the modification efficiencies and modification sites of the modified HSAs obtained by these methods were evaluated and compared. We found that the laccase-catalyzed method could efficiently modify the tyrosine residue of HSA under mild reaction conditions without inducing oxidative side reactions. An average of 2.2 molecules of functional groups could be introduced to a single molecule of HSA by the laccase method. Binding site analysis using mass spectrometry suggested Y84, Y138, and Y401 as the main modification sites. Furthermore, we evaluated binding to ibuprofen and found that, unlike the conventional lysine residue modification, the inhibition of drug binding was minimal. These results suggest that tyrosine-residue selective chemical modification is a promising method for covalent drug attachment to HSA.


Supercritical CO

Liane Meneses, Rita Craveiro, Ana Rita Jesus, Maria A M Reis, Filomena Freitas, Alexandre Paiva
PMID: 34443357   DOI: 10.3390/molecules26164772

Abstract

In this work, we propose the utilization of scCO
to impregnate ibuprofen into the mcl-PHA matrix produced by
subs.
(DSM 19603). The biopolymer has adhesive properties, is biocompatible and has a melting temperature of 45 °C. Several conditions, namely, pressure (15 and 20 MPa) and impregnation time (30 min, 1 h and 3 h) were tested. The highest ibuprofen content (90.8 ± 6.5 mg of ibuprofen/g
) was obtained at 20 MPa and 40 °C, for 1 h, with an impregnation rate of 89 mg/(g·h). The processed mcl-PHA samples suffered a plasticization, as shown by the decrease of 6.5 °C in the T
, at 20 MPa. The polymer's crystallinity was also affected concomitantly with the matrices' ibuprofen content. For all the impregnation conditions tested the release of ibuprofen from the biopolymer followed a type II release profile. This study has demonstrated that the mcl-PHA produced by
has a great potential for the development of novel topical drug delivery systems.


Arbuscular mycorrhizal symbiosis in constructed wetlands with different substrates: Effects on the phytoremediation of ibuprofen and diclofenac

Bo Hu, Shanshan Hu, Jan Vymazal, Zhongbing Chen
PMID: 34246029   DOI: 10.1016/j.jenvman.2021.113217

Abstract

This study investigated the role of arbuscular mycorrhizal fungal (AMF) for the removal of ibuprofen (IBU) and diclofenac (DCF) in constructed wetlands (CWs) with four different substrates. Results showed that AMF colonization in adsorptive substrate (perlite, vermiculite, and biochar) systems was higher than that in sand systems. AMF enhanced the tolerance of Glyceria maxima to the stress of IBU and DCF by promoting the activities of antioxidant enzymes (peroxidase and superoxide dismutase) and the contents of soluble protein, while decreasing the contents of malondialdehyde and O
. The removal efficiencies of IBU and DCF were increased by 15%-18% and 25%-38% in adsorptive substrate systems compare to sand systems. Adsorptive substrates enhanced the accumulation of IBU and DCF in the rhizosphere and promoted the uptake of IBU and DCF by plant roots. AMF promoted the removal of IBU and DCF in sand systems but limited their reduction in adsorptive substrate systems. In all scenarios, the presence of AMF decreased the contents of CECs metabolites (2-OH IBU, CA IBU, and 4'-OH IBU) in the effluents and promoted the uptake of IBU by plant roots. Therefore, these results indicated that the addition of adsorptive substrates could enhance the removal of IBU and DCF in CWs. The role of AMF on the removal of IBU and DCF was influenced by CW substrate. These may provide useful information for the application of AMF in CWs to remove contaminants of emerging concern.


Extending the safety profile of the post-operative administration of an intravenous acetaminophen/ibuprofen fixed dose combination: An open-label, multi-center, single arm, multiple dose study

Ira J Gottlieb, Nigel Gilchrist, Simon Carson, Ioana Stanescu, Hartley Atkinson
PMID: 34243616   DOI: 10.1016/j.biopha.2021.111710

Abstract

Postoperative pain is typically treated with multimodal analgesia, using systemic acetaminophen and/or nonsteroidal anti-inflammatory drugs in conjunction with opioids as required. The present study aimed to determine the safety and tolerability of repeated doses of an intravenous fixed-dose combination (FDC) of acetaminophen and ibuprofen.
This multicenter, open-label, single arm, multiple dose study was conducted at 4 centers across New Zealand and the United States between July 2019 and July 2020. Adults (>18 years) requiring multiple doses of parenteral nonopioid analgesics over multiple days following non-laparoscopic general, plastic or orthopedic surgery were eligible. The study drug (acetaminophen 1000 mg+ibuprofen 300 mg) was administered 6-hourly as a 5 min infusion for between 48 h and 5 days. Adverse event data was collected throughout the study, in addition to scheduled vital sign assessments, laboratory tests and electrocardiograms. Participants completed a global evaluation of the FDC at the end of the treatment period.
232 participants received ≥ 1 dose of the FDC. Most were female (62.1%), White (56.5%) or Black or African American (39.2%), and had undergone orthopedic surgery (85.3%). There was a broad age range (19-87 years), with a mean age of 53.4 years, and 26.3% of participants aged ≥ 65 years. The FDC was safe when used for 48 h to 5 days. Treatment-emergent adverse events (TEAEs) affected 56.0% of participants, the most common were infusion site pain, nausea, infusion site extravasation, constipation, and headache. Minimal changes in vital signs were observed at scheduled timepoints. No clinically significant changes in electrocardiogram assessments occurred. Transient elevations in the hepatic enzymes ALT and AST to < 3 times the upper limit of normal (ULN) affected 10.5% and 9.6% of subjects, elevations to ≥ 3 times the ULN affected 2.6% and 2.2% of subjects, respectively. There were no apparent differences in the safety profile of the FDC in older participants. The FDC was well tolerated; most TEAEs were mild or moderate in severity. Five participants discontinued treatment due to TEAEs, none were considered treatment-related. The FDC was perceived well by study participants; the majority rated their experience as 'excellent' (40.1%) or 'very good' (35.3%).
The safety profile was comparable to previous studies with no novel safety concerns. The FDC was safe, well tolerated, and perceived positively by participants treated for acute pain between 48 h and 5 days following orthopedic or plastic surgery, supporting a favorable risk benefit profile.


Multi-centre, randomised non-inferiority trial of early treatment versus expectant management of patent ductus arteriosus in preterm infants (the BeNeDuctus trial): statistical analysis plan

Tim Hundscheid, Rogier Donders, Wes Onland, Elisabeth M W Kooi, Daniel C Vijlbrief, Willem B de Vries, Debbie H G M Nuytemans, Bart van Overmeire, Antonius L Mulder, Willem P de Boode, BeNeDuctus trial study group, Peter H Dijk, Anton H L C van Kaam, Tessa de Baat, Koen P Dijkman, Eduardo Villamor, André A Kroon, Remco Visser, Susanne M de Tollenaer, Filip Cools, Marisse Meeus, Anne-Britt Johansson, Frank Derriks, Catheline Hocq, Alexandra Zecic, Tine Brink Henriksen, Kasper Jacobsen Kyng
PMID: 34526095   DOI: 10.1186/s13063-021-05594-x

Abstract

Controversy exists about the optimal management of a patent ductus arteriosus (PDA) in preterm infants. A persistent PDA is associated with neonatal mortality and morbidity, but causality remains unproven. Although both pharmacological and/or surgical treatment are effective in PDA closure, this has not resulted in an improved neonatal outcome. In most preterm infants, a PDA will eventually close spontaneously, hence PDA treatment potentially increases the risk of iatrogenic adverse effects. Therefore, expectant management is gaining interest, even in the absence of convincing evidence to support this strategy.
The BeNeDuctus trial is a multicentre, randomised, non-inferiority trial assessing early pharmacological treatment (24-72 h postnatal age) with ibuprofen versus expectant management of PDA in preterm infants in Europe. Preterm infants with a gestational age of less than 28 weeks and an echocardiographic-confirmed PDA with a transductal diameter of > 1.5 mm are randomly allocated to early pharmacological treatment with ibuprofen or expectant management after parental informed consent. The primary outcome measure is the composite outcome of mortality, and/or necrotizing enterocolitis Bell stage ≥ IIa, and/or bronchopulmonary dysplasia, all established at a postmenstrual age of 36 weeks. Secondary short-term outcomes are comorbidity and adverse events assessed during hospitalization and long-term neurodevelopmental outcome assessed at a corrected age of 2 years. This statistical analysis plan focusses on the short-term outcome and is written and submitted without knowledge of the data.
ClinicalTrials.gov NTR5479. Registered on October 19, 2015, with the Dutch Trial Registry, sponsored by the United States National Library of Medicine Clinicaltrials.gov
(registered May 2016) and the European Clinical Trials Database EudraCT 2017-001376-28.


Recent Advances in the Synthesis of Ibuprofen and Naproxen

Min-Woo Ha, Seung-Mann Paek
PMID: 34443379   DOI: 10.3390/molecules26164792

Abstract

Herein, we review the recent progress in the synthesis of representative nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen. Although these drugs were discovered over 50 years ago, novel practical and asymmetric approaches are still being developed for their synthesis. In addition, this endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen. The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry.


Explore Compound Types